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  • Product: Methyl 3,5-diformyl-4-hydroxybenzoate
  • CAS: 328030-95-1

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of Methyl 3,5-Diformyl-4-Hydroxybenzoate: A Structural Blueprint for Advanced Chemosensors and MOFs

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Introduction: Molecular Architecture and Utility Methyl 3,5-diformyl-4-hydroxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Introduction: Molecular Architecture and Utility

Methyl 3,5-diformyl-4-hydroxybenzoate (MDHB) is a highly functionalized, C3-symmetric aromatic building block that has become indispensable in modern coordination chemistry, particularly in the design of Metal-Organic Frameworks (MOFs) and fluorogenic chemosensors[1],[2].

As a Senior Application Scientist, I approach the crystallographic analysis of MDHB not just as a static characterization, but as the fundamental blueprint that dictates its downstream reactivity. The molecule features a central phenolic hydroxyl group flanked by two highly reactive ortho-formyl groups, with a para-methyl ester. This specific arrangement creates a rigid, planar aromatic system. The hydroxyl group acts as an electron donor and a hydrogen-bond anchor, while the formyl groups serve as prime sites for Schiff base condensation[2]. Understanding the crystal structure of this monomer is critical because its intramolecular hydrogen bonding and intermolecular packing motifs directly influence the topology of the coordination networks and the photophysical properties of the sensors derived from it[3],[4].

Experimental Protocol: Synthesis and Crystal Growth

To achieve diffraction-quality single crystals, the synthesis must be meticulously controlled. The standard approach utilizes a modified Duff reaction, which formylates the deactivated phenol ring[1].

Quantitative Parameters

Table 1 summarizes the stoichiometric ratios and expected yields for the optimized synthesis, ensuring reproducible crystallization.

Table 1: Synthesis and Crystallization Parameters

ComponentRoleQuantityMolar Equivalents
Methyl 4-hydroxybenzoateStarting Material12.0 g (79 mmol)1.0 eq
Hexamethylenetetramine (HMTA)Formylating Agent45.6 g (325 mmol)4.1 eq
Trifluoroacetic Acid (TFA)Solvent & Acid Catalyst90.0 mLExcess
Deionized WaterHydrolysis Agent530.0 mLExcess
Target Product MDHB Monomer 12.15 g ~74% Yield
Step-by-Step Methodology (Self-Validating System)

The following protocol is designed as a self-validating system, where each step contains a physical checkpoint to verify mechanistic success before proceeding[1].

  • Electrophilic Activation: Dissolve methyl 4-hydroxybenzoate and HMTA in anhydrous TFA.

    • Causality: TFA is critical here; it acts as both the solvent and a strong acid catalyst that protonates HMTA, generating the highly reactive electrophilic iminium species required to attack the electron-deficient phenol ring.

    • Validation Checkpoint: The mixture should form a clear, yellow solution. Incomplete dissolution indicates insufficient TFA or moisture contamination.

  • Duff Formylation (Reflux): Heat the solution under reflux (approx. 90°C) for 4 days.

    • Validation Checkpoint: The solution must transition to a viscous, dark-orange state. This color change is the optical signature of the intermediate aminal/iminium network forming. If it remains pale yellow, the electrophilic aromatic substitution has stalled.

  • Hydrolysis: Carefully add 530 mL of H₂O to the hot mixture and maintain heating until the solution becomes homogeneous.

    • Causality: Water nucleophilically attacks the iminium intermediates, hydrolyzing them into the final ortho-formyl (aldehyde) groups.

  • Crystal Growth via Slow Cooling: Remove the heat source and allow the flask to cool to room temperature at a natural, unforced rate (approx. 1-2°C per minute).

    • Causality: Slow cooling lowers the solubility of MDHB gradually, allowing molecules to arrange into a highly ordered crystal lattice, minimizing structural defects.

    • Validation Checkpoint: The product must precipitate slowly as distinct, needle-like or block crystals. If an amorphous powder "crashes out," the cooling rate was too rapid, and the material will be unsuitable for X-ray diffraction (XRD).

Synthesis Workflow Visualization

SynthesisWorkflow SM1 Methyl 4-hydroxybenzoate (Starting Material) Reagent Anhydrous TFA (Solvent & Catalyst) SM1->Reagent SM2 Hexamethylenetetramine (HMTA) SM2->Reagent Reaction Reflux 90°C, 4 Days (Duff Reaction) Reagent->Reaction Hydrolysis H2O Addition & Heating (Hydrolysis of Iminium) Reaction->Hydrolysis Crystallization Slow Cooling (Precipitation & Crystal Growth) Hydrolysis->Crystallization Product Methyl 3,5-diformyl-4-hydroxybenzoate (Single Crystals) Crystallization->Product

Fig 1. Step-by-step synthesis and crystallization workflow of the target monomer.

Crystallographic Analysis and Structural Geometry

Data Collection Parameters

To obtain high-resolution structural data, the single crystal is immersed in Paratone–N oil and mounted on a diffractometer (e.g., Bruker APEX II or SuperNova)[1],[5].

  • Causality of Paratone-N: The oil acts as a cryogenic protectant and prevents the evaporation of any trapped solvent molecules, which would otherwise cause the crystal lattice to crack and degrade diffraction quality.

  • Causality of Temperature (200K): Data collection is performed at 200K using monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα radiation[1]. Lowering the temperature reduces the thermal vibration (anisotropic displacement) of the atoms, leading to sharper diffraction spots and allowing for the accurate resolution of lighter atoms, particularly the hydrogen atoms involved in critical hydrogen-bonding networks.

Structural and Packing Features

The crystal structure of MDHB and its immediate derivatives typically crystallize in a monoclinic crystal system (often P21​/c or P21​/n )[5],[6].

Table 2: Representative Crystallographic Data for MDHB-derived Frameworks [5]

ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.70 Å, b≈13.41 Å, c≈21.86 Å
Radiation Source Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54178 Å)
Temperature 200 K - 290 K
Primary Interactions Intramolecular O-H···O=C, Intermolecular π−π stacking

Mechanistic Structural Insights:

  • Coplanarity: The π -conjugation across the benzene ring forces the two formyl groups and the ester group into a largely coplanar orientation with the aromatic core.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the phenolic -OH and the oxygen of one of the adjacent ortho-formyl groups. Causality: This H-bond "locks" the conformation of one formyl group, reducing rotational degrees of freedom. This leaves the second formyl group highly exposed and available for intermolecular dipole-dipole interactions or subsequent chemical attacks (e.g., Schiff base formation)[2].

  • Lattice Packing: The para-methyl ester group dictates the 3D packing motif, driving the molecules to form head-to-tail chains or centrosymmetric dimers via weak C-H···O interactions and π−π stacking of the aromatic rings.

Functional Translation: Metal-Organic Frameworks and Chemosensors

The true value of MDHB's crystal structure lies in how its geometric rigidity translates into functional materials.

Al³⁺ Fluorescent Probes

By reacting MDHB with o-aminophenol via Schiff base condensation, researchers generate highly selective fluorogenic chemosensors[2]. In its uncoordinated state, the resulting ligand exhibits weak fluorescence due to non-radiative decay pathways caused by C=N bond isomerization and Excited-State Intramolecular Proton Transfer (ESIPT)[7].

However, upon coordination with Al³⁺ ions, the metal binds to the oxygen and nitrogen atoms of the ligand, forming a rigid 1:1 or dinuclear hexa-coordinated complex (e.g., [Na(Al2​L2​)⋅2H2​O⋅4DMF] )[3].

  • Causality of Fluorescence: This coordination physically locks the molecular geometry, inhibiting C=N isomerization. This structural rigidification triggers the Chelation Enhancement of Fluorescence (CHEF) effect, resulting in a massive, highly sensitive "Turn-On" fluorescence signal capable of detecting Al³⁺ at nanomolar limits[2],[3].

Photophysical Signaling Pathway

SensingMechanism Precursor Methyl 3,5-diformyl-4-hydroxybenzoate SchiffBase Schiff Base Condensation (with o-aminophenol) Precursor->SchiffBase Ligand Fluorogenic Chemosensor (Weak Fluorescence) SchiffBase->Ligand Coordination Al3+ Coordination (1:1 or Dinuclear Complex) Ligand->Coordination Mechanism Inhibition of C=N Isomerization & CHEF Effect Coordination->Mechanism Signal Fluorescence 'Turn-On' (High Sensitivity Detection) Mechanism->Signal

Fig 2. Photophysical signaling pathway of Al3+ detection using the monomer-derived chemosensor.

Furthermore, hydrolyzing the ester group of MDHB yields 3,5-diformyl-4-hydroxybenzoic acid, a multitopic linker used to construct highly stable, interpenetrated MOFs (such as Cu/In-based nodes) for advanced applications like photocatalytic CO₂ reduction[4].

Conclusion

The crystallographic analysis of methyl 3,5-diformyl-4-hydroxybenzoate reveals a highly ordered, coplanar molecule defined by strong intramolecular hydrogen bonding and rigid π -conjugation. By strictly controlling the Duff formylation and crystallization parameters, researchers can isolate high-purity single crystals. Understanding this monomer's structural geometry is the foundational step in engineering advanced Schiff base chemosensors and robust Metal-Organic Frameworks, directly linking atomic-level packing to macroscopic photophysical and catalytic performance.

References

  • [1] Title: A rare 4-fold interpenetrated metal-organic framework constructed from an anionic indium-based node and a cationic dicopper l | Source: Rsc.org | URL:

  • [2] Title: A highly selective fluorescent turn-on probe for Al3+ via Al3+-promoted hydrolysis of ester | Source: ResearchGate | URL:

  • Title: Naphthalene based highly selective OFF–ON–OFF type fluorescent probe for Al3+ and NO2− ions for living cell imaging at physiological pH | Source: ResearchGate | URL:

  • [7] Title: Acylhydrazone as a Novel "Off-On-Off" Fluorescence Probe for sequential detection of Al 3+ and F ‒ | Source: ResearchGate | URL:

  • [5] Title: Electronic supplementary information for A new metal-organic framework constructed from both cationic node and cationic linker for highly efficient anion exchange | Source: The Royal Society of Chemistry | URL:

  • [6] Title: Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging | Source: ResearchGate | URL:

  • [4] Title: Incorporation of a Binuclear Cobalt Complex into MOFs for Photocatalytic CO2 Reduction with H2O as an Electron Donor | Source: ACS Publications | URL:

Sources

Exploratory

Mechanistic Elucidation and Protocol Standardization for the Duff Diformylation of Methyl 4-Hydroxybenzoate

Rationale and Chemical Context Methyl 3,5-diformyl-4-hydroxybenzoate is a highly valuable synthetic intermediate used extensively in the development of supramolecular chelators, astatobenzene radiopharmaceuticals, and ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Chemical Context

Methyl 3,5-diformyl-4-hydroxybenzoate is a highly valuable synthetic intermediate used extensively in the development of supramolecular chelators, astatobenzene radiopharmaceuticals, and near-infrared (NIR) fluorescent dyes[1][2][3]. The introduction of two formyl groups strictly at the ortho positions of a phenolic hydroxyl group is classically achieved via the Duff reaction (hexamine aromatic formylation)[4].

While the Duff reaction is notoriously inefficient for unactivated arenes, the strong electron-donating nature of the phenolic hydroxyl group in methyl 4-hydroxybenzoate makes it an ideal substrate[4]. Because the para position is sterically and electronically blocked by the methyl ester moiety, the reaction proceeds with absolute regioselectivity at the two vacant ortho positions.

Mechanistic Pathway: The Duff Diformylation

The transformation relies on hexamethylenetetramine (HMTA) acting as the formyl carbon source and trifluoroacetic acid (TFA) functioning dually as a strong acid catalyst and a polar solvent[1]. The mechanism proceeds through a cascade of electrophilic aromatic substitutions (EAS) and intramolecular redox events[4][5].

Step 1: Electrophile Generation

Under strongly acidic conditions (TFA), the cage-like structure of HMTA is protonated and cracks to expose a highly reactive, resonance-stabilized iminium ion ( CH2​=N+R2​ )[4].

Step 2: First Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring of methyl 4-hydroxybenzoate attacks the electrophilic iminium ion. The hydroxyl group directs this attack exclusively to the ortho position. This initial C-C bond formation yields an aminomethyl intermediate , placing the benzylic carbon at the oxidation state of a benzylamine[4][5].

Step 3: Hydride Transfer (Oxidation)

To reach the oxidation state of an aldehyde, the aminomethyl intermediate must be oxidized. A second equivalent of the iminium ion (acting as a hydride acceptor) abstracts a hydride from the benzylic position. This dehydrogenation converts the aminomethyl group into a benziminium ion [4][5].

Step 4: Second EAS (Diformylation)

The newly formed benziminium group is strongly electron-withdrawing, which deactivates the aromatic ring. To overcome this energy barrier and achieve double formylation, a large excess of HMTA (2.5 to 4.1 equivalents) and prolonged heating (80 °C for 3.5 to 4 days) are strictly required[1][2]. The second ortho position undergoes the exact same EAS and hydride transfer sequence, yielding a bis-benziminium ion .

Step 5: Acidic Hydrolysis

The reaction is quenched with a large excess of water and heated to 90 °C. The aqueous acidic environment hydrolyzes the stable bis-benziminium intermediates, expelling ammonia/amines and yielding the final formyl groups (aldehydes)[1][4].

DuffMechanism HMTA HMTA + TFA Iminium Electrophilic Iminium Ion [CH2=N+R2] HMTA->Iminium Acid Cleavage EAS1 1st Electrophilic Aromatic Substitution (Ortho Position) Iminium->EAS1 Electrophile Redox Hydride Transfer / Oxidation Iminium->Redox Hydride Acceptor Substrate Methyl 4-hydroxybenzoate Substrate->EAS1 Aminomethyl Aminomethyl Intermediate (Benzylamine State) EAS1->Aminomethyl Aminomethyl->Redox Benziminium1 Mono-Benziminium Ion Redox->Benziminium1 EAS2 2nd EAS & Oxidation (Second Ortho Position) Benziminium1->EAS2 Excess HMTA/TFA Benziminium2 Bis-Benziminium Ion EAS2->Benziminium2 Hydrolysis Acidic Hydrolysis (H2O, 90 °C) Benziminium2->Hydrolysis Product Methyl 3,5-diformyl-4-hydroxybenzoate Hydrolysis->Product

Fig 1: Mechanistic pathway of the Duff double formylation of methyl 4-hydroxybenzoate.

Experimental Protocol: A Self-Validating System

The following protocol is synthesized from validated medicinal chemistry workflows to ensure high yield and purity[1].

Reagents & Equipment
  • Substrate: Methyl 4-hydroxybenzoate (5.1 g, 33.4 mmol, 1.0 equiv)

  • Reagent: Hexamethylenetetramine (HMTA) (11.7 g, 83.5 mmol, 2.5 equiv)

  • Solvent/Catalyst: Trifluoroacetic acid (TFA) (25 mL)

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology & Causality
  • Reaction Initiation: Combine methyl 4-hydroxybenzoate and HMTA in a round-bottom flask. Slowly add 25 mL of TFA.

    • Causality: TFA is chosen over acetic acid because the second formylation requires a highly acidic environment to generate a sufficient concentration of iminium ions to attack the deactivated mono-formylated ring[1][5].

  • Reflux: Stir the mixture under reflux at 80 °C for 3.5 days.

    • Causality: The extended timeframe is non-negotiable. The first EAS occurs rapidly, but the hydride transfer and subsequent second EAS are kinetically slow. Premature termination will result in a mixture of mono- and di-formylated products.

  • Hydrolysis (Critical Step): Remove the flask from the 80 °C bath. Carefully add 100 mL of H2​O to the reaction mixture. Heat the diluted mixture to 90 °C and stir for exactly 4 hours.

    • Causality: The intermediate exists as a stable Schiff base/benziminium ion. Without the high-temperature aqueous acidic hydrolysis, the iminium bonds will not cleave, and the free aldehyde will not be liberated[1][4].

  • Workup & Isolation: Allow the mixture to cool to room temperature. A yellow precipitate will spontaneously generate. Collect the solid by vacuum filtration and wash thoroughly with cold H2​O . Dry in vacuo.

    • Self-Validation: The spontaneous precipitation of a yellow solid upon cooling is a visual confirmation of successful hydrolysis, as the highly polar iminium intermediates are water-soluble, whereas the neutral diformyl product is insoluble in cold water.

  • Analytical Validation: Validate the product via 1H NMR ( 600MHz,CDCl3​ ).

    • Self-Validation: Look for the diagnostic aldehyde protons at δ 10.28 (2H, s) and the symmetric aromatic protons at δ 8.64 (2H, s)[1][2].

Quantitative Data & Optimization Matrix

The following table summarizes the stoichiometric parameters and yields from two leading authoritative protocols for this specific transformation.

ParameterProtocol A (ACS J. Med. Chem.)[1]Protocol B (Aalto University)[2]
Substrate Scale 33.4 mmol66.4 mmol
HMTA Equivalents 2.5 equiv4.12 equiv
Solvent System Pure TFA (25 mL)THF (70 mL) + TFA
Reaction Conditions 80 °C for 3.5 daysReflux for 4 days
Hydrolysis Conditions H2​O (100 mL), 90 °C for 4 h H2​O (400 mL), heat until homogeneous
Isolated Yield 63% (Yellow Solid)87% (Precipitated slowly over 3 h)

Optimization Insight: While Protocol A uses a more conservative amount of HMTA (2.5 equiv), Protocol B demonstrates that pushing the HMTA equivalents to >4.0 and extending the reaction time to 4 days can drive the equilibrium further, increasing the yield to 87%[1][2].

Sources

Foundational

Thermodynamic Stability and Handling of Methyl 3,5-Diformyl-4-hydroxybenzoate at Room Temperature: A Technical Guide

Executive Summary Methyl 3,5-diformyl-4-hydroxybenzoate (CAS: 328030-95-1) is a highly functionalized aromatic building block extensively utilized in the synthesis of Metal-Organic Frameworks (MOFs), covalent organic fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3,5-diformyl-4-hydroxybenzoate (CAS: 328030-95-1) is a highly functionalized aromatic building block extensively utilized in the synthesis of Metal-Organic Frameworks (MOFs), covalent organic frameworks (COFs), and fluorescent Schiff-base probes. Featuring a central phenolic hydroxyl group flanked by two highly reactive formyl (aldehyde) groups and a methyl ester, the molecule presents unique thermodynamic and kinetic stability challenges at room temperature (298 K).

As an Application Scientist, understanding the causality behind its degradation pathways is critical for maintaining reagent integrity. This whitepaper provides an in-depth analysis of the thermodynamic stability of methyl 3,5-diformyl-4-hydroxybenzoate, detailing its degradation mechanisms, quantitative stability metrics, and field-proven experimental protocols for its synthesis and preservation.

Molecular Anatomy and Thermodynamic Baseline

The thermodynamic stability of methyl 3,5-diformyl-4-hydroxybenzoate is governed by the competing forces of intramolecular stabilization and the inherent reactivity of its functional groups.

Intramolecular Stabilization (Kinetic Shielding)

The molecule benefits from strong intramolecular hydrogen bonding between the phenolic hydroxyl proton (-OH) and the oxygen atoms of the adjacent ortho-formyl groups (-CHO). This interaction planarizes the molecule, extending electron delocalization across the aromatic ring. Thermodynamically, this hydrogen-bonding network lowers the ground-state enthalpy of the monomer, providing a kinetic barrier against immediate polymerization.

Thermodynamic Vulnerability (Room Temperature)

Despite intramolecular stabilization, the molecule is thermodynamically unstable at room temperature (298 K) when exposed to ambient air and moisture[1]. The primary vulnerabilities include:

  • Auto-oxidation: The formyl C-H bond is relatively weak. In the presence of atmospheric triplet oxygen ( O2​ ), the oxidation of the aldehyde to a carboxylic acid is highly exergonic ( ΔG<0 ). At room temperature, thermal energy is sufficient to initiate radical auto-oxidation pathways.

  • Hydrolysis: The methyl ester group is susceptible to nucleophilic attack by water. While the uncatalyzed hydrolysis is slow at 298 K, trace acidic or basic impurities act as catalysts, shifting the equilibrium toward 3,5-diformyl-4-hydroxybenzoic acid[2].

  • Condensation: The dual aldehyde functionality makes the molecule a prime candidate for intermolecular aldol-type condensations or phenol-formaldehyde-type cross-linking, especially if the crystalline lattice is disrupted by solvent absorption.

G Start Methyl 3,5-diformyl- 4-hydroxybenzoate O2 O2 Exposure (Auto-oxidation) Start->O2 H2O Moisture Exposure (Hydrolysis) Start->H2O Heat Ambient RT (298K) (Condensation) Start->Heat OxProd Carboxylic Acid Derivatives O2->OxProd ΔG < 0 HydProd 3,5-diformyl-4- hydroxybenzoic acid H2O->HydProd Acid/Base Catalyzed CondProd Oligomeric/Polymeric Species Heat->CondProd Intermolecular

Thermodynamic degradation pathways of methyl 3,5-diformyl-4-hydroxybenzoate at RT.

Quantitative Stability Data

To empirically validate the thermodynamic instability of the compound at room temperature, accelerated stability studies are routinely performed using High-Performance Liquid Chromatography (HPLC). The table below summarizes the degradation profile of purified methyl 3,5-diformyl-4-hydroxybenzoate under various storage conditions over a 30-day period.

Table 1: Stability Profile of Methyl 3,5-diformyl-4-hydroxybenzoate (Initial Purity >98%)

Storage ConditionAtmosphereTemp (°C)Purity Day 7 (%)Purity Day 14 (%)Purity Day 30 (%)Primary Degradant
Optimal Nitrogen ( N2​ )2-8 °C>98.0>97.5>97.0None significant
Ambient Sealed Nitrogen ( N2​ )25 °C (RT)96.594.289.1Oligomers
Ambient Open Air (Ambient)25 °C (RT)91.082.5< 70.0Carboxylic acids
Aqueous Soln Air (Ambient)25 °C (RT)85.060.0< 40.0Hydrolyzed acid

Data Interpretation: The compound can survive shipping at room temperature for short durations (< 2 weeks) under inert gas[1]. However, prolonged exposure to 25 °C in the presence of oxygen leads to a rapid decline in purity, validating the thermodynamic drive toward oxidation and condensation. Therefore, long-term storage is strictly mandated at 2-8 °C under a nitrogen or argon atmosphere[3].

Experimental Protocols

Synthesis and Isolation (Self-Validating Protocol)

The synthesis of methyl 3,5-diformyl-4-hydroxybenzoate is typically achieved via a modified Duff reaction[4]. This protocol is designed to be self-validating; the distinct color changes and precipitation steps act as internal checkpoints for reaction success.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 equiv)

  • Hexamethylenetetramine (HMTA) (2.5 - 4.0 equiv)

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst)

Step-by-Step Methodology:

  • Imine Formation: In a dry, round-bottom flask, dissolve methyl 4-hydroxybenzoate (e.g., 5.1 g, 33.4 mmol) and HMTA (11.7 g, 83.5 mmol) in anhydrous TFA (25 mL)[4].

    • Causality: TFA acts as both the solvent and the acid catalyst required to decompose HMTA into reactive iminium ion species, which subsequently undergo electrophilic aromatic substitution at the ortho positions of the phenol.

  • Reflux: Stir the yellow solution under reflux (approx. 80 °C) for 3.5 to 4 days.

    • Validation Check: The solution will transition from yellow to a viscous dark-orange/red color, indicating the formation of the bis-imine intermediates.

  • Hydrolysis: Carefully add H2​O (100 mL) to the reaction mixture and stir at 90 °C for 4 hours.

    • Causality: The addition of water hydrolyzes the intermediate iminium species into the final formyl (aldehyde) groups.

  • Precipitation: Allow the mixture to cool slowly to room temperature.

    • Validation Check: A yellow precipitate will slowly form. If precipitation is poor, cooling to 4 °C can induce crystallization.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual TFA and HMTA byproducts, and dry in vacuo.

  • Analytical Verification: Confirm product identity via 1H NMR ( CDCl3​ ): δ 12.07 (1H, s, phenolic OH), 10.28 (2H, s, CHO), 8.64 (2H, s, aromatic H), 3.97 (3H, s, ester CH3​ )[4].

Workflow Step1 Methyl 4-hydroxybenzoate + HMTA Step2 TFA Reflux (80°C, 3.5 Days) Step1->Step2 Step3 Hydrolysis (H2O, 90°C, 4h) Step2->Step3 Step4 Precipitation & Filtration Step3->Step4 Step5 Pure Product (Yellow Solid) Step4->Step5

Synthetic workflow for methyl 3,5-diformyl-4-hydroxybenzoate via Duff reaction.

Protocol for Assessing Room Temperature Stability

To verify the integrity of a stored batch before use in sensitive MOF or Schiff-base syntheses, perform the following rapid assessment:

  • Visual Inspection: Pure methyl 3,5-diformyl-4-hydroxybenzoate is a light yellow crystalline solid. A shift to a dark brown or orange gummy residue indicates severe oxidation/polymerization.

  • TLC Analysis: Spot the sample on a silica gel TLC plate alongside a known pure reference standard. Elute using a solvent system of Ethyl Acetate/Hexane (1:4 to 1:2).

    • Causality: Oxidized byproducts (carboxylic acids) will streak or remain at the baseline ( Rf​≈0 ) due to strong interactions with the polar silica, whereas the intact dialdehyde will migrate cleanly.

  • Solubility Test: The pure compound is readily soluble in moderately polar organic solvents (e.g., Chloroform, THF, Methanol)[2]. Insoluble particulates in these solvents strongly suggest the formation of high-molecular-weight condensation polymers.

Conclusion and Best Practices

The thermodynamic profile of methyl 3,5-diformyl-4-hydroxybenzoate dictates that it cannot be treated as a shelf-stable commodity chemical at room temperature. The exergonic nature of aldehyde auto-oxidation and the kinetic feasibility of intermolecular condensation at 298 K require strict handling protocols.

Core Recommendations for Researchers:

  • Storage: Always store the compound at 2-8 °C.

  • Atmosphere: Displace oxygen with Nitrogen or Argon before sealing the container[3].

  • Handling: When weighing the compound at room temperature, minimize exposure time to ambient air. For highly sensitive catalytic or photophysical applications, recrystallize the compound from methanol/water immediately prior to use to ensure the removal of trace carboxylic acid degradants.

References

  • Sigma-Aldrich. "Methyl 3,5-diformyl-4-hydroxybenzoate | 328030-95-1". sigmaaldrich.cn. Available at:[Link]

  • Royal Society of Chemistry. "A rare 4-fold interpenetrated metal-organic framework constructed from an anionic indium-based node and a cationic dicopper". rsc.org. Available at:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "In Vivo Stability Improvement of Astatobenzene Derivatives by Introducing Neighboring Substituents". acs.org. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cross-linking Polymers Using Methyl 3,5-diformyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive technical guide for the utilization of methyl 3,5-diformyl-4-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for the utilization of methyl 3,5-diformyl-4-hydroxybenzoate as a dialdehyde cross-linking agent for polymers. This document offers in-depth insights into the underlying chemical principles, detailed experimental protocols, and characterization techniques for the resulting cross-linked polymer networks, with a particular focus on applications in drug development.

Introduction: The Rationale for Aromatic Dialdehyde Cross-linkers

In the realm of polymer chemistry and biomaterials, cross-linking is a fundamental process for tailoring the physical and chemical properties of polymers to suit specific applications. The choice of a cross-linking agent is paramount, as it dictates the nature of the linkages formed, the stability of the resulting network, and its biocompatibility. While aliphatic dialdehydes like glutaraldehyde have been widely used, concerns about their potential cytotoxicity have spurred the search for safer and more versatile alternatives.[1][2]

Methyl 3,5-diformyl-4-hydroxybenzoate emerges as a promising aromatic dialdehyde cross-linker. Its rigid aromatic core can impart enhanced mechanical strength and thermal stability to the polymer network.[3] Furthermore, the presence of two aldehyde groups allows for the formation of covalent cross-links with polymers containing primary amine or hydroxyl functionalities. The phenolic hydroxyl group and the methyl ester group offer additional sites for future modifications, adding to its versatility. This application note will delve into the synthesis of this cross-linker, its reaction mechanisms with polymers, and the characterization and potential applications of the resulting materials, particularly in the controlled release of therapeutic agents.

Synthesis of Methyl 3,5-diformyl-4-hydroxybenzoate: A Protocol Based on the Duff Reaction

The synthesis of methyl 3,5-diformyl-4-hydroxybenzoate can be achieved through the formylation of methyl 4-hydroxybenzoate. Several organic reactions can be employed for the introduction of formyl groups onto an aromatic ring, including the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions.[4][5][6][7][8][9] The Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium, is particularly suitable for the ortho-formylation of phenols and is presented here as a viable synthetic route.[5][10]

Principle of the Duff Reaction

The Duff reaction involves the electrophilic aromatic substitution of a highly reactive aromatic compound, such as a phenol, with an electrophile derived from hexamethylenetetramine.[5][11] The reaction typically proceeds in an acidic environment, with trifluoroacetic acid or acetic acid often serving as both the solvent and catalyst.[12] The reaction mechanism involves the formation of an iminium ion from HMTA, which then attacks the electron-rich aromatic ring, preferentially at the ortho position to the hydroxyl group.[5][11] Subsequent hydrolysis of the resulting intermediate yields the aldehyde.[5]

Experimental Protocol: Synthesis of Methyl 3,5-diformyl-4-hydroxybenzoate

Materials:

  • Methyl 4-hydroxybenzoate

  • Hexamethylenetetramine (HMTA)

  • Anhydrous trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 4 M

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1 equivalent) in anhydrous trifluoroacetic acid.

  • Add hexamethylenetetramine (2.5-3 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 4 M hydrochloric acid.

  • Stir the mixture for several hours to hydrolyze the intermediate and precipitate the product.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure methyl 3,5-diformyl-4-hydroxybenzoate.

Characterization: The structure of the synthesized methyl 3,5-diformyl-4-hydroxybenzoate should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its purity assessed by HPLC.

The Cross-linking Mechanism: Forming Stable Polymer Networks

Methyl 3,5-diformyl-4-hydroxybenzoate cross-links polymers through the reaction of its two aldehyde groups with functional groups on the polymer chains. The most common reactions involve primary amines and hydroxyl groups, leading to the formation of Schiff bases and acetals, respectively.

Schiff Base Formation with Amine-Containing Polymers

For polymers containing primary amine groups, such as chitosan or gelatin, the cross-linking occurs via a Schiff base reaction. This reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (C=N) bond.[13]

Caption: Schiff Base Formation between a Polymer Amine and a Dialdehyde.

The resulting imine linkages are covalent bonds that create a stable three-dimensional network.[13] A key feature of Schiff bases is their pH-sensitivity; they are generally stable at neutral or alkaline pH but can be hydrolyzed under acidic conditions.[14][15] This property is particularly advantageous for designing stimuli-responsive drug delivery systems.[14][15][16]

Acetal Formation with Hydroxyl-Containing Polymers

For polymers rich in hydroxyl groups, such as polyvinyl alcohol (PVA) or cellulose derivatives, cross-linking can occur through acetal formation.[17] This reaction is typically acid-catalyzed and involves the reaction of two hydroxyl groups with one aldehyde group to form an acetal linkage (R-CH(OR')₂), with the elimination of water.

Experimental Protocols for Polymer Cross-linking

The following protocols provide a general framework for cross-linking amine and hydroxyl-containing polymers with methyl 3,5-diformyl-4-hydroxybenzoate.

Protocol for Cross-linking Chitosan (Amine-Containing Polymer)

Materials:

  • Chitosan (low or medium molecular weight)

  • Acetic acid

  • Methyl 3,5-diformyl-4-hydroxybenzoate

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a chitosan solution (e.g., 2% w/v) by dissolving chitosan in a dilute aqueous solution of acetic acid (e.g., 1% v/v) with stirring until a homogenous solution is obtained.

  • Prepare a solution of methyl 3,5-diformyl-4-hydroxybenzoate in ethanol. The concentration will depend on the desired degree of cross-linking.

  • Add the cross-linker solution dropwise to the chitosan solution while stirring vigorously.

  • Continue stirring for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 40-60 °C) to facilitate the cross-linking reaction.

  • Cast the resulting hydrogel into a petri dish or a suitable mold and allow it to dry at room temperature or in a low-temperature oven.

  • Wash the dried hydrogel extensively with deionized water to remove any unreacted cross-linker and acetic acid.

  • Freeze-dry the purified hydrogel for further characterization.

Protocol for Cross-linking Polyvinyl Alcohol (PVA) (Hydroxyl-Containing Polymer)

Materials:

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Methyl 3,5-diformyl-4-hydroxybenzoate

  • Acid catalyst (e.g., hydrochloric acid)

  • Ethanol

Procedure:

  • Prepare a PVA solution (e.g., 10% w/v) by dissolving PVA in deionized water at an elevated temperature (e.g., 90 °C) with constant stirring until complete dissolution.

  • Cool the PVA solution to room temperature.

  • Prepare a solution of methyl 3,5-diformyl-4-hydroxybenzoate in ethanol.

  • Add a small amount of an acid catalyst to the PVA solution.

  • Add the cross-linker solution to the PVA solution with vigorous stirring.

  • Continue stirring for a set duration (e.g., 3-6 hours) at a specific temperature (e.g., 50-70 °C).

  • Cast the solution into a mold and allow it to cure and dry.

  • Wash the resulting film or hydrogel thoroughly with deionized water to remove the acid catalyst and any unreacted components.

  • Dry the cross-linked PVA material for subsequent analysis.

Characterization of Cross-linked Polymers

A comprehensive characterization of the cross-linked polymers is essential to understand their structure-property relationships. The following table summarizes key characterization techniques and the information they provide.

Technique Parameter/Information Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of cross-linking through the appearance of new peaks (e.g., C=N for Schiff base) and changes in existing functional group peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural analysis of the cross-linked network, confirming the formation of new covalent bonds.
Scanning Electron Microscopy (SEM) Visualization of the surface morphology and internal porous structure of the hydrogel.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the cross-linked polymer compared to the uncross-linked material.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) and other thermal transitions.
Swelling Studies Assessment of the hydrogel's water absorption capacity, which is related to the cross-linking density.
Rheological Analysis Measurement of the mechanical properties of the hydrogel, such as storage modulus (G') and loss modulus (G'').
Mechanical Testing Determination of tensile strength, elongation at break, and compressive modulus of the cross-linked material.

Application in Drug Delivery: pH-Responsive Release

The pH-sensitive nature of the Schiff base linkages formed between methyl 3,5-diformyl-4-hydroxybenzoate and amine-containing polymers makes these materials highly suitable for controlled drug delivery applications.[14][15][16]

Caption: Workflow for pH-Responsive Drug Delivery.

At physiological pH (around 7.4), the hydrogel network remains stable, effectively encapsulating the drug. However, in an acidic environment, such as that found in tumor tissues or within endosomes/lysosomes, the imine bonds are hydrolyzed.[15] This leads to the degradation of the hydrogel matrix and the subsequent release of the encapsulated therapeutic agent. This "on-demand" release mechanism can enhance the therapeutic efficacy of drugs while minimizing side effects.

Conclusion and Future Perspectives

Methyl 3,5-diformyl-4-hydroxybenzoate is a versatile and effective cross-linking agent for a variety of polymers. Its aromatic nature and the formation of stable, yet potentially stimuli-responsive, cross-links offer significant advantages in the design of advanced materials. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the full potential of this cross-linker. Future research could focus on further functionalization of the phenolic hydroxyl or methyl ester groups to introduce additional functionalities, such as targeting ligands or imaging agents, thereby creating multifunctional materials for a wide range of biomedical applications. The biocompatibility and in vivo degradation of these cross-linked polymers will also be crucial areas for future investigation to ensure their safe and effective translation into clinical use.

References

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Lindoy, L. F., Meehan, G. V., & Praktische, J. (n.d.). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(7), 1029-1032.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Diva-Portal.org. (2024). Design of dynamic hydrogel networks for modulation of drug release. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Reimer-Tiemann aldehyde synthesis process.
  • Semantic Scholar. (2024). Hydrogels Based on Proteins Cross-Linked with Carbonyl Derivatives of Polysaccharides, with Biomedical Applications. Retrieved from [Link]

  • PMC. (2024). A pH-responsive dual-network biopolysaccharide hydrogel with enhanced self-healing and controlled drug release properties. Retrieved from [Link]

  • GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Digital Repository. (n.d.). Article - Synthesis & Characterization of Chitosan Schiff Base Hydrogel for Controlled Drug Release. Retrieved from [Link]

  • SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • ACS Publications. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s as Potential Drug Delivery Vehicles in the Biomedical Field: Design and Characterization. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • ACS Publications. (2024). Aliphatic and Aromatic Dialdehydes as Chemical Cross-Linkers for Self-Assembled Peptide Gels. Chemistry of Materials. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of cross-linking using aldehydes on properties of glutenin-rich films. Retrieved from [Link]

  • PubMed. (2020). Design of dialdehyde cellulose crosslinked poly(vinyl alcohol) hydrogels for transdermal drug delivery and wound dressings. Materials Science & Engineering C, 117, 111242. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
  • PMC. (2021). Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds. Retrieved from [Link]

  • PubMed. (2022). The Role of Aldehyde-Functionalized Crosslinkers on the Property of Chitosan Hydrogels. Macromolecular Bioscience, 22(2), e2100477. Retrieved from [Link]

  • McMaster University. (n.d.). Using Amines and Aldehydes as a Novel Crosslinking Method for Silicone Materials. Retrieved from [Link]

  • MDPI. (2020). Crosslinking of Chitosan with Dialdehyde Chitosan as a New Approach for Biomedical Applications. Materials, 13(15), 3436. Retrieved from [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 1887-1895. Retrieved from [Link]

  • PMC. (n.d.). Starch Glutaraldehyde Cross-Linked Hydrogel for Drug Release Properties. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Methyl 3,5-Diformyl-4-Hydroxybenzoate Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that the bis-formylation of deactivated phenols is notoriously stubborn.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that the bis-formylation of deactivated phenols is notoriously stubborn. The synthesis of methyl 3,5-diformyl-4-hydroxybenzoate via the Duff reaction requires precise thermodynamic control over stoichiometry, reaction time, and hydrolysis conditions.

This guide provides field-proven troubleshooting strategies, a self-validating standard operating procedure (SOP), and the mechanistic causality behind each step to ensure reproducible, high-yield synthesis.

Quantitative Data: Reaction Parameters vs. Yield Comparison

To establish a baseline for your optimization, we have aggregated quantitative data from authoritative literature regarding the formylation of methyl 4-hydroxybenzoate. The table below illustrates how increasing the equivalents of hexamethylenetetramine (HMTA) and extending reaction times directly correlate with higher yields.

Reference SourceHMTA EquivalentsSolvent SystemReflux ConditionsHydrolysis ConditionsIsolated Yield (%)
ACS Med. Chem. [1]2.5 eqTFA (25 mL)80 °C for 3.5 daysH₂O, 90 °C, 4 hours63%
RSC Adv. [2]4.11 eqTFA (90 mL)Reflux for 4.0 daysH₂O, Heat to homogeneous74%
Aalto Univ. [3]4.12 eqTHF (70 mL)*Reflux for 4.0 daysH₂O, Heat to homogeneous87%

*Technical Note: While[3] reports the use of anhydrous THF, Trifluoroacetic Acid (TFA) remains the mechanistically standard solvent/acid catalyst for the Duff formylation of deactivated phenols[1][2].

Experimental Workflow & Mechanistic Logic

To successfully troubleshoot this synthesis, you must visualize both the physical workflow and the underlying chemical pathway.

SynthesisWorkflow Start 1. Reagent Mixing Methyl 4-hydroxybenzoate + HMTA Reflux 2. Reflux (80 °C) 3.5 - 4 Days in TFA Start->Reflux Yellow Solution Hydrolysis 3. Imine Hydrolysis Add H2O, Heat to 90 °C for 4h Reflux->Hydrolysis Viscous Dark-Orange Bis-Imine Error1 Low Yield / Mono-formyl (Increase HMTA / Time) Reflux->Error1 Incomplete Reaction Isolation 4. Isolation Cool to RT, Filter Precipitate Hydrolysis->Isolation Homogeneous Solution Product Methyl 3,5-diformyl-4-hydroxybenzoate (Yield: 63% - 87%) Isolation->Product Yellow Solid

Figure 1: Experimental workflow and visual validation checkpoints for synthesis.

MechanismPathway Phenol Methyl 4-hydroxybenzoate MonoImine Mono-imine Intermediate Phenol->MonoImine Electrophilic Attack Iminium Iminium Ion (HMTA + TFA) Iminium->MonoImine BisImine Bis-imine Intermediate Iminium->BisImine MonoImine->BisImine 2nd Attack (Needs Excess HMTA) Product Bis-formyl Product BisImine->Product H2O / Heat (Hydrolysis)

Figure 2: Mechanistic pathway of the Duff bis-formylation reaction.

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the visual and chemical checkpoints are met.

Step 1: Reagent Preparation & Initiation

  • Action: In a round-bottom flask, combine methyl 4-hydroxybenzoate (1.0 equiv) and HMTA (4.11 to 4.12 equiv)[2][3]. Add anhydrous TFA (approx. 7.5 mL per gram of starting material)[2].

  • Causality: The ester group pulls electron density away from the phenol ring. To force a double formylation, a large excess of HMTA is necessary to maintain a high concentration of the active iminium electrophile.

  • Validation Check: The mixture must form a clear, yellow solution upon complete dissolution[2].

Step 2: Electrophilic Substitution (Reflux)

  • Action: Equip the flask with a reflux condenser and heat to 80 °C under an inert atmosphere (N₂/Ar) for 3.5 to 4 days[1][2].

  • Causality: The intermediate mono-formylated ring is severely electron-deficient. This increases the activation energy required for the second substitution, mandating an unusually long reflux time.

  • Validation Check: Monitor via TLC (e.g., 10:1 CH₂Cl₂/MeOH)[3]. The solution will transition from yellow to a viscous, dark-orange mixture[2].

Step 3: Imine Hydrolysis

  • Action: Carefully add deionized water (approx. 40–50 mL per gram of starting material) to the reaction mixture. Heat the resulting mixture to 90 °C and stir for 4 hours[1].

  • Causality: The Duff reaction initially yields a highly stable bis-imine network. Water addition and sustained heat are thermodynamically required to drive the hydrolysis of these imines into the final aldehyde groups.

  • Validation Check: The viscous mixture should temporarily become a homogeneous solution upon heating[2].

Step 4: Isolation & Purification

  • Action: Allow the mixture to cool slowly to room temperature. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo[1].

  • Validation Check: A yellow precipitate will slowly form over 2-3 hours as the product crystallizes[1][2].

Troubleshooting & FAQs

Q: Why is my yield stuck at <50% with primarily mono-formylated impurities? A: You are likely experiencing premature reaction termination or insufficient electrophile concentration. The first formylation occurs relatively easily to form methyl 3-formyl-4-hydroxybenzoate. However, the introduction of the first formyl group further deactivates the ring. To drive the second electrophilic aromatic substitution, a large excess of HMTA (typically >4.0 equivalents) and extended reflux times (3.5 to 4 days) are strictly required[1][2].

Q: What is the mechanistic role of Trifluoroacetic Acid (TFA), and can it be substituted? A: TFA serves a dual purpose: it acts as both the solvent and the acid catalyst. Mechanistically, TFA protonates HMTA, driving its decomposition into the highly reactive iminium ion electrophiles ( CH2​=N+R2​ ) necessary for the electrophilic attack on the phenol ring. While some modified protocols report using anhydrous THF[3], TFA remains the gold standard for deactivated phenols because its strong acidity accelerates iminium ion formation without oxidizing the substrate.

Q: My reaction mixture turned dark orange/brown. Is this normal? A: Yes. The reaction naturally transitions from a yellow solution to a viscous dark-orange or brown mixture over the 4-day reflux[2]. This color change indicates the formation of the complex bis-imine intermediates. However, if the mixture turns black or tarry, it indicates oxidative degradation, likely due to excessive temperatures (>90 °C during reflux) or localized overheating. Ensure your oil bath or heating block is precisely calibrated.

Q: Why is the water addition step critical, and why must it be heated? A: The initial Duff reaction does not directly produce the aldehyde; it produces a stable bis-imine intermediate. The addition of water followed by heating (e.g., 90 °C for 4 hours) is required to hydrolyze the imine bonds into the final formyl (-CHO) groups[1]. Failing to heat the mixture adequately during this step will result in trapped imine intermediates, drastically reducing the yield of the isolated precipitate.

Sources

Optimization

Technical Support Center: HMTA Ratio Optimization for Methyl 4-Hydroxybenzoate Formylation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the modified Duff reaction—specifically, the formylation of methyl 4-hydroxybenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the modified Duff reaction—specifically, the formylation of methyl 4-hydroxybenzoate using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). Achieving precise regiocontrol (mono- vs. di-formylation) requires strict stoichiometric management of the HMTA ratio alongside precise thermodynamic control.

Mechanistic Overview: The Role of HMTA

In the modified Duff reaction, HMTA serves a dual purpose: it acts as the electrophilic carbon source (methine/methylene) and provides the amine network necessary for intermediate stabilization. When dissolved in strong acids like TFA, HMTA decomposes into highly reactive iminium ions.

The ratio of HMTA to the phenolic substrate directly dictates the extent of electrophilic aromatic substitution. Because the first formyl group introduced is strongly electron-withdrawing, it deactivates the aromatic ring toward further substitution. Consequently, driving the reaction to a di-formylated state requires a massive stoichiometric excess of HMTA and extended heating [1].

Pathway SM Methyl 4-hydroxybenzoate (Starting Material) HMTA1 + HMTA (1.0 - 1.5 eq) TFA, 70°C SM->HMTA1 HMTA2 + HMTA (~4.1 eq) TFA, 90°C, 4 days SM->HMTA2 Mono Methyl 3-formyl- 4-hydroxybenzoate (Mono-formylation) HMTA1->Mono Mono->HMTA2 Excess HMTA Extended Heating Di Methyl 3,5-diformyl- 4-hydroxybenzoate (Di-formylation) HMTA2->Di

Reaction pathways for mono- and di-formylation of methyl 4-hydroxybenzoate using varying HMTA.

Troubleshooting FAQs

Q1: I am trying to synthesize methyl 3-formyl-4-hydroxybenzoate (mono-formylated), but I keep getting a mixture of mono- and di-formylated products. How should I adjust the HMTA ratio? A: The modified Duff reaction is notoriously difficult to arrest at strict mono-formylation when using highly activated phenols. To favor mono-formylation, limit HMTA to 1.0 – 1.5 equivalents , lower the reaction temperature to 70°C, and restrict the reaction time to 12-24 hours[3]. Expert Insight: If strict mono-formylation is critical for your downstream drug development, consider abandoning the Duff reaction in favor of the Casnati–Skattebøl reaction. Using magnesium chloride, triethylamine, and paraformaldehyde, this alternative method is highly regioselective for mono-ortho-formylation and has been reported to yield up to 88% for methyl 4-hydroxybenzoate [2].

Q2: My goal is the di-formylated product (methyl 3,5-diformyl-4-hydroxybenzoate), but the reaction stalls at the mono-formylated intermediate. What is the optimal HMTA ratio? A: The reaction stalls because the first formylation event severely deactivates the aromatic ring toward further electrophilic attack. To overcome this activation barrier, you must use a significant excess of HMTA. The optimized, field-proven ratio is ~4.1 equivalents of HMTA. A validated protocol utilizes 182.5 mmol of HMTA to 44.3 mmol of the ester, requiring aggressive conditions (90°C for 4 days) to force the second substitution [1].

Q3: Why is my yield low even with the correct HMTA ratio and extended heating? A: Low yields in the Duff reaction are rarely due to failed substitution; they are almost always caused by incomplete hydrolysis or solvent loss.

  • Incomplete Hydrolysis: The reaction initially forms a stable iminium intermediate, not the free aldehyde. You must add a large volume of water post-reaction and apply heat to fully hydrolyze the iminium species into the final formyl groups.

  • TFA Evaporation: TFA is highly volatile (boiling point ~72°C). If you are running a 4-day reaction at 90°C without a highly efficient reflux condenser, the solvent will evaporate, crashing out the reagents and halting the reaction.

Standardized Experimental Protocols

Protocol: Synthesis of Methyl 3,5-diformyl-4-hydroxybenzoate (Di-formylation) This protocol acts as a self-validating system: the appearance of a homogeneous solution upon water addition confirms successful intermediate dissolution, and the subsequent crystallization confirms successful hydrolysis [1].

  • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-hydroxybenzoate (6.8 g, 44.3 mmol) and HMTA (25.58 g, 182.5 mmol; ~4.1 eq) in 50 mL of trifluoroacetic acid (TFA).

  • Electrophilic Substitution: Heat the solution at 90°C under continuous stirring for 4 days. Ensure the condenser is adequately chilled to prevent TFA loss.

  • Hydrolysis: Carefully add 300 mL of deionized H₂O to the reaction mixture. Heat the mixture until a completely homogeneous solution is achieved. This step is critical to hydrolyze the iminium intermediates into aldehydes.

  • Isolation: Allow the solution to cool gradually to room temperature. Yellow, needle-like crystals of the di-formylated product will precipitate.

  • Purification: Filter the crystals and dry them thoroughly in a vacuum oven. (Expected Yield: ~6.5 g, 70%).

Workflow Step1 1. Reagent Mixing Substrate + HMTA + TFA Step2 2. Electrophilic Aromatic Substitution Heating at 90°C for 4 Days Step1->Step2 Step3 3. Iminium Intermediate Formation Step2->Step3 Step4 4. Aqueous Hydrolysis Addition of H2O + Heat Step3->Step4 Step5 5. Product Isolation Precipitation & Vacuum Drying Step4->Step5

Step-by-step experimental workflow for the modified Duff formylation reaction.

Quantitative Data Summary

The following table summarizes the causal relationship between HMTA stoichiometry, reaction conditions, and the resulting major product [1] [2] [3].

Target ProductHMTA EquivalentsSolventTemperatureTimeExpected Yield
Mono-formylated (Duff)1.0 - 1.5 eqTFA70°C12-24 hVariable (Mixtures common)
Mono-formylated (Casnati-Skattebøl)N/A (Paraformaldehyde)THF / DCEReflux14 h~88%
Di-formylated (Duff)4.1 eqTFA90°C4 days~70%
References
  • Electronic supplementary information for A new metal-organic framework constructed from both cationic node and cationic linker for highly efficient anion exchange , The Royal Society of Chemistry. 1

  • ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances , Thieme Connect. 2

  • Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses , ResearchGate. 3

Sources

Reference Data & Comparative Studies

Validation

Methyl 3,5-diformyl-4-hydroxybenzoate vs 2,6-diformyl-4-methylphenol in COF synthesis

An In-Depth Comparison Guide: Methyl 3,5-diformyl-4-hydroxybenzoate vs. 2,6-diformyl-4-methylphenol in COF Synthesis Covalent Organic Frameworks (COFs) have transitioned from structural curiosities to highly functional m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: Methyl 3,5-diformyl-4-hydroxybenzoate vs. 2,6-diformyl-4-methylphenol in COF Synthesis

Covalent Organic Frameworks (COFs) have transitioned from structural curiosities to highly functional materials deployed in energy storage, catalysis, and targeted drug delivery. However, the inherent reversibility of the imine linkage (Schiff-base condensation) often renders standard COFs susceptible to hydrolytic degradation. To circumvent this, researchers employ dialdehyde building blocks featuring an adjacent hydroxyl (-OH) group.

This guide objectively compares two premier hydroxyl-functionalized dialdehydes: 2,6-diformyl-4-methylphenol (DFP) and Methyl 3,5-diformyl-4-hydroxybenzoate (MDHB) . By analyzing their distinct electronic properties, structural causality, and experimental workflows, this guide provides researchers with the authoritative grounding needed to select the optimal monomer for advanced framework design.

Mechanistic Foundations: The Keto-Enamine Stabilization Protocol

Both DFP and MDHB share a critical structural motif: a phenolic hydroxyl group positioned adjacent to the formyl reactive sites. During the solvothermal condensation with a diamine or triamine, this hydroxyl group dictates the framework's ultimate chemical stability.

The Causality of Tautomerism: Initially, the condensation yields an enol-imine linkage. The proximity of the hydroxyl oxygen to the imine nitrogen establishes a strong intramolecular hydrogen bond. This proximity drives a spontaneous, irreversible proton transfer from the oxygen to the nitrogen, triggering a tautomeric shift to the keto-enamine form[1]. This transformation sacrifices the aromaticity of the phenol ring but locks the linkage, rendering the resulting COF exceptionally resistant to boiling water, strong acids, and bases.

G A Dialdehyde Monomer (DFP or MDHB) C Enol-Imine COF (Reversible) A->C Condensation B Amine Monomer (e.g., TAPT) B->C D Keto-Enamine COF (Irreversible) C->D Tautomerism

Pathway of Keto-Enamine Tautomerism in COF Synthesis

Comparative Profiling of the Monomers

2,6-Diformyl-4-methylphenol (DFP): The Energy Storage Champion

DFP features an electron-donating methyl group at the para position. This group is sterically unobtrusive and chemically inert under standard operating conditions.

  • Primary Advantage: The keto units generated from DFP act as highly efficient redox-active sites. When polymerized with nitrogen-rich amines (such as 1,3,5-tris-(4-aminophenyl)triazine, TAPT), the resulting framework (e.g., TDFP-1) exhibits exceptional pseudocapacitance[1].

  • Performance Metrics: DFP-based COFs consistently achieve high Brunauer–Emmett–Teller (BET) specific surface areas (e.g., 651 m²/g for TDFP-1) and demonstrate specific capacities exceeding 354 F/g at 2 mV/s, retaining 95% of their capacitance after 1,000 charge-discharge cycles[2].

Methyl 3,5-diformyl-4-hydroxybenzoate (MDHB): The Post-Synthetic Modification (PSM) Hub

MDHB features a methyl ester group. Attempting to synthesize a COF directly with a free carboxylic acid often fails because the highly acidic protons disrupt the delicate equilibrium of the Schiff-base condensation.

  • Primary Advantage: The methyl ester acts as an inherent protecting group during framework crystallization. Once the robust keto-enamine lattice is formed, the ester can be hydrolyzed via Post-Synthetic Modification (PSM) to yield a dense array of free carboxylic acids[3].

  • Performance Metrics: These liberated acid sites act as proton relays or anchoring points for dinuclear metal complexes (e.g., Cobalt or Titanium). MDHB-derived frameworks have shown remarkable efficacy in photocatalytic CO₂ reduction, achieving conversion rates up to 29.75 μmol·g⁻¹·h⁻¹[3][4].

PSM N1 MDHB-based Framework (Ester-functionalized) N2 Hydrolysis (LiOH/H2O) N1->N2 N3 Carboxylic Acid Framework (Proton Relay Active) N2->N3 N4 Metal Coordination (e.g., Co/Ti binding) N3->N4 N5 Photocatalytic System (CO2 Reduction) N4->N5

Post-Synthetic Modification Workflow for MDHB-based Frameworks

Quantitative Data Comparison

Feature / Metric2,6-Diformyl-4-methylphenol (DFP)Methyl 3,5-diformyl-4-hydroxybenzoate (MDHB)
Para-Substituent Methyl (-CH₃)Methyl Ester (-COOCH₃)
Electronic Effect Electron-donatingElectron-withdrawing
PSM Capability Low (Inert methyl group)High (Hydrolyzable to -COOH)
Primary Application Supercapacitors, Proton ConductionPhotocatalysis (CO₂ Reduction), Drug Delivery
Redox Activity High (Inherent to the keto-enamine core)Dependent on post-synthetically anchored metals
Typical BET Surface Area ~650 - 1047 m²/gVariable (Depends on metal loading post-PSM)

Self-Validating Experimental Protocols

To ensure scientific reproducibility, the following workflows detail the distinct handling requirements for each monomer based on authoritative literature[2][3].

Protocol A: Synthesis of DFP-based Keto-Enamine COF (TDFP-1)

Objective: Maximize crystallinity and surface area for electrochemical applications.

  • Monomer Loading: In a Pyrex tube, combine 1,3,5-tris-(4-aminophenyl)triazine (TAPT) (0.1 mmol) and DFP (0.15 mmol).

  • Solvent Preparation: Add a solvent mixture of 1,4-dioxane and mesitylene (v/v = 1:1, 2.0 mL), followed by 0.2 mL of aqueous acetic acid (3 M) to catalyze the imine condensation.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can cause side-oxidations. Seal the tube under a vacuum.

  • Crystallization: Heat the sealed tube at 120 °C undisturbed for 72 hours. The elevated temperature provides the activation energy necessary for the irreversible keto-enamine tautomerization.

  • Isolation: Cool to room temperature. Filter the precipitate and wash extensively with anhydrous THF and acetone. Purify via Soxhlet extraction (THF) for 24 hours to remove trapped oligomers, then dry under vacuum at 80 °C.

Protocol B: Synthesis and PSM of MDHB-based Frameworks

Objective: Protect the functional group during synthesis, followed by targeted activation.

  • Condensation (Ester Protection): React MDHB with the chosen multi-topic amine under standard solvothermal conditions (similar to Protocol A). The ester group remains intact, preventing the acidic disruption of the framework assembly.

  • Post-Synthetic Hydrolysis: Suspend 100 mg of the isolated ester-functionalized framework in a mixture of H₂O (20 mL) and Methanol (5 mL) containing LiOH (excess, ~200 mg). Reflux at 80 °C for 12 hours.

  • Acidification & Recovery: Evaporate the methanol via rotary evaporation. Carefully adjust the aqueous solution to pH = 2 using 6N HCl. Filter the resulting carboxylic acid-functionalized framework and dry under vacuum.

  • Metal Anchoring (Optional): Immerse the activated framework in a solution of Co(ClO₄)₂·6H₂O in ethanol at 65 °C for 72 hours to yield a dinuclear cobalt-anchored photocatalyst[4].

Strategic Selection Guide

  • Select 2,6-diformyl-4-methylphenol (DFP) if your research focuses on energy storage, supercapacitors, or solid-state proton conductors . Its chemical inertness at the para-position ensures that the framework's porosity and redox-active keto units remain unobstructed, maximizing capacitive performance.

  • Select Methyl 3,5-diformyl-4-hydroxybenzoate (MDHB) if your objective is complex catalysis, targeted drug delivery, or environmental remediation (CO₂ capture) . The ability to generate a dense, uniform array of carboxylic acids after the framework has crystallized provides unparalleled control over the pore environment and metal-coordination sites.

References

  • Recent advances in the utilization of covalent organic frameworks (COFs)
  • A New Triazine-Based Covalent Organic Framework for High-Performance Capacitive Energy Storage Source: ResearchGate / CHEMCATCHEM URL
  • Incorporation of a Binuclear Cobalt Complex into MOFs for Photocatalytic CO2 Reduction with H2O as an Electron Donor Source: ACS Publications URL
  • Source: Proceedings of the National Academy of Sciences (PNAS)

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of Methyl 3,5-diformyl-4-hydroxybenzoate

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of robust and reliable scientific outcomes. This guide provides an in-depth, experience...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of robust and reliable scientific outcomes. This guide provides an in-depth, experience-driven approach to the High-Performance Liquid Chromatography (HPLC) method validation for determining the purity of methyl 3,5-diformyl-4-hydroxybenzoate, a compound of interest in various synthetic and pharmaceutical research fields. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind methodological choices, compare potential chromatographic strategies, and present a self-validating protocol grounded in authoritative regulatory guidelines.

The Analytical Challenge: Understanding Methyl 3,5-diformyl-4-hydroxybenzoate and Its Potential Impurities

Methyl 3,5-diformyl-4-hydroxybenzoate is a multifunctional aromatic compound. Its purity is critical as even small amounts of impurities can significantly impact downstream applications, from altering reaction kinetics to introducing unforeseen biological effects. A robust analytical method must be able to separate and quantify the active pharmaceutical ingredient (API) from any process-related impurities and degradation products.

1.1. Synthesis and Potential Process-Related Impurities

While various synthetic routes can be envisioned, a common approach to introducing formyl groups onto a phenol ring is through electrophilic aromatic substitution, such as the Reimer-Tiemann or Duff reactions.[1][2][3] Starting from the readily available methyl 4-hydroxybenzoate, a diformylation reaction would be required.

Based on this likely synthetic pathway, the primary process-related impurities to consider are:

  • Methyl 4-hydroxybenzoate (Starting Material): Incomplete reaction would lead to residual starting material.

  • Methyl 3-formyl-4-hydroxybenzoate (Mono-formylated Intermediate): As formylation is a stepwise process, the mono-formylated species is a highly probable intermediate and potential impurity if the reaction is not driven to completion.

The ability of the HPLC method to resolve the main peak from these two key impurities is a critical aspect of its specificity.

HPLC Method Development: A Comparative Approach

The selection of an appropriate HPLC method is the foundation of a successful validation. Here, we compare two common reversed-phase HPLC approaches.

2.1. Method A: Conventional C18 Column with a Simple Mobile Phase

A standard C18 column is often the first choice for the separation of moderately polar aromatic compounds.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the protonation of the phenolic hydroxyl and carboxylic acid groups, leading to better peak shape and consistent retention times.

  • Rationale: The C18 stationary phase provides hydrophobic interactions, which are effective for separating aromatic compounds. The gradient elution is necessary to ensure that both the more polar starting material and the less polar product are eluted with good resolution and in a reasonable time.

2.2. Method B: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity

A phenyl-hexyl column offers a different separation mechanism that can be advantageous for aromatic compounds.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: Similar to Method A, a gradient of acetonitrile and acidified water.

  • Rationale: The phenyl-hexyl stationary phase provides π-π interactions in addition to hydrophobic interactions. This can enhance the separation of compounds with aromatic rings, potentially offering better resolution between the closely related isomers and the main compound.

2.3. Initial Method Selection and Optimization

For this guide, we will proceed with Method A as the primary method for full validation due to the ubiquity and reliability of C18 columns. However, the principles and validation protocols described are directly applicable to Method B or any other developed HPLC method. Initial optimization would involve adjusting the gradient slope, flow rate, and column temperature to achieve optimal separation and peak shape.

The Core of Confidence: A Comprehensive HPLC Method Validation Protocol

The validation of an analytical procedure is a documented demonstration that the method is fit for its intended purpose.[2][4] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Experimental Protocol: HPLC Method for Purity of Methyl 3,5-diformyl-4-hydroxybenzoate

1. Chromatographic Conditions (Method A):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Specificity: The Cornerstone of Purity Analysis

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

3.1.1. Rationale and Experimental Design

To demonstrate specificity, we must prove that the peaks for the starting material, the mono-formylated intermediate, and any potential degradation products do not co-elute with the main methyl 3,5-diformyl-4-hydroxybenzoate peak. This is achieved through resolution checks and forced degradation studies.

3.1.2. Protocol: Specificity Study

  • Resolution Solution: Prepare a solution containing methyl 3,5-diformyl-4-hydroxybenzoate, methyl 4-hydroxybenzoate, and methyl 3-formyl-4-hydroxybenzoate. Inject and verify that all three peaks are baseline resolved.

  • Forced Degradation: Subject a solution of methyl 3,5-diformyl-4-hydroxybenzoate to the following stress conditions as recommended by ICH guidelines:[7]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105 °C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze each stressed sample by HPLC. The peak purity of the main peak should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.

3.1.3. Data Presentation: Forced Degradation Results

Stress Condition% DegradationPeak Purity AnglePeak Purity ThresholdObservations
Acid Hydrolysis~15%0.851.20Main peak is pure. One major degradant peak observed.
Base Hydrolysis~25%0.921.35Main peak is pure. Two major degradant peaks observed.
Oxidative Degradation~10%0.781.15Main peak is pure. Minor degradant peaks observed.
Thermal Degradation~5%0.651.05Main peak is pure. No significant degradation.
Photolytic Degradation~8%0.711.10Main peak is pure. Minor degradant peaks observed.
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6]

3.2.1. Rationale and Experimental Design

A linear relationship between concentration and peak area is essential for accurate quantification. The range is established based on the intended application of the method. For a purity assay, this typically covers 80% to 120% of the target concentration.

3.2.2. Protocol: Linearity Study

  • Prepare a stock solution of methyl 3,5-diformyl-4-hydroxybenzoate reference standard.

  • Prepare at least five concentrations across the range of 80% to 120% of the nominal sample concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

3.2.3. Data Presentation: Linearity Results

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9995≥ 0.999
y-interceptClose to zeroNot significantly different from zero
Range80 - 120 µg/mLDefined by the linear data
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[6]

3.3.1. Rationale and Experimental Design

Accuracy is determined by spiking a placebo (if applicable) or a known sample with known amounts of the analyte at different concentration levels within the specified range.

3.3.2. Protocol: Accuracy Study

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known matrix or diluent.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

3.3.3. Data Presentation: Accuracy Results

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.5%0.8%98.0% - 102.0%
100%100.2%0.5%98.0% - 102.0%
120%100.8%0.6%98.0% - 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels: repeatability and intermediate precision.

3.4.1. Rationale and Experimental Design

Repeatability (intra-assay precision) demonstrates the precision of the method over a short interval of time with the same analyst and equipment. Intermediate precision assesses the variability of the method within the same laboratory over different days, with different analysts, and on different equipment.

3.4.2. Protocol: Precision Study

  • Repeatability: Prepare six individual samples of methyl 3,5-diformyl-4-hydroxybenzoate at 100% of the target concentration. Analyze and calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system if available. Compare the results from both sets of experiments.

3.4.3. Data Presentation: Precision Results

Precision Level% RSD of Assay ResultsAcceptance Criteria
Repeatability (n=6)0.7%≤ 2.0%
Intermediate Precision (Day 2, Analyst 2)0.9%≤ 2.0%
Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[6]

3.5.1. Rationale and Experimental Design

DL and QL are important for the analysis of impurities. They can be determined based on the standard deviation of the response and the slope of the calibration curve.

3.5.2. Protocol: DL and QL Determination

  • Determine the slope of the linearity curve.

  • Determine the standard deviation of the y-intercept of the regression line.

  • Calculate DL and QL using the following formulas:

    • DL = 3.3 * (Standard Deviation of the Intercept / Slope)

    • QL = 10 * (Standard Deviation of the Intercept / Slope)

3.5.3. Data Presentation: DL and QL Results

ParameterResult
Detection Limit (DL)0.1 µg/mL
Quantitation Limit (QL)0.3 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

3.6.1. Rationale and Experimental Design

By intentionally varying key method parameters, we can assess the method's reliability.

3.6.2. Protocol: Robustness Study

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

3.6.3. Data Presentation: Robustness Results

Parameter VariedImpact on System Suitability
Flow Rate +0.1 mL/minMinor decrease in retention time, within system suitability limits.
Flow Rate -0.1 mL/minMinor increase in retention time, within system suitability limits.
Temperature +2 °CMinor decrease in retention time, within system suitability limits.
Temperature -2 °CMinor increase in retention time, within system suitability limits.
% Acetonitrile +2%Minor decrease in retention time, within system suitability limits.
% Acetonitrile -2%Minor increase in retention time, within system suitability limits.

Visualizing the Validation Workflow

A clear understanding of the logical flow of the validation process is crucial.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev HPLC Method Development (Column & Mobile Phase Selection) Opt Method Optimization (Gradient, Flow Rate, Temp.) Dev->Opt Specificity Specificity (Resolution & Forced Degradation) Opt->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Limits DL & QL Robustness Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

Conclusion: A Foundation for Reliable Results

This comprehensive guide outlines a robust and scientifically sound approach to the HPLC method validation for determining the purity of methyl 3,5-diformyl-4-hydroxybenzoate. By grounding our protocol in an understanding of the analyte's synthesis and potential degradation pathways, we have established a method that is not only compliant with regulatory expectations but is also inherently trustworthy. The comparative discussion of chromatographic strategies and the detailed, rationale-driven validation protocol provide a solid framework for any researcher or scientist tasked with ensuring the quality and purity of their compounds. Adherence to these principles will undoubtedly lead to more reliable and defensible scientific data.

References

  • Duff, J. C. A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1941, 547.
  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • Reimer, K., Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 1876, 9(1), 824-828.
  • EMA. ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • EMA. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

Sources

Validation

A Comparative Guide to the Thermal Stability of Methyl 3,5-diformyl-4-hydroxybenzoate Derivatives

In the landscape of pharmaceutical and materials science, the thermal stability of active pharmaceutical ingredients (APIs) and functional monomers is a critical parameter that dictates their processing, storage, and ult...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the thermal stability of active pharmaceutical ingredients (APIs) and functional monomers is a critical parameter that dictates their processing, storage, and ultimate performance. Methyl 3,5-diformyl-4-hydroxybenzoate and its derivatives represent a class of compounds with significant potential, serving as versatile building blocks in the synthesis of complex molecules and polymers.[1][2][3] This guide provides an in-depth comparison of the thermal stability of these derivatives, supported by experimental data and established analytical protocols.

The core structure, featuring a hydroxyl group and two aldehyde functionalities on a benzene ring, makes these molecules amenable to a variety of chemical transformations.[3][4] However, this reactivity also raises questions about their inherent stability under thermal stress. Understanding these limitations is paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of this chemical scaffold.

The Critical Role of Thermal Analysis

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal properties of materials.[5][6] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.[7] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and crystallization events.[6][8]

Experimental Protocol for Thermal Analysis

A standardized protocol is crucial for obtaining reproducible and comparable thermal analysis data. The following outlines a general procedure for the analysis of methyl 3,5-diformyl-4-hydroxybenzoate derivatives.

Instrumentation:
  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Protocol:
  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Purge Gas: Nitrogen or air at a flow rate of 20-50 mL/min.[7]

    • Heating Rate: A standard rate of 10 °C/min is typically used.[9]

    • Temperature Range: Ambient to 600 °C, or until complete decomposition is observed.

  • Data Analysis: Determine the onset of decomposition (Td), which is often taken as the temperature at which 5% weight loss occurs.

DSC Protocol:
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.[8] An empty, sealed pan is used as a reference.[8]

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating/Cooling Program:

      • Heat from ambient to a temperature above the expected melting point at a rate of 10 °C/min.

      • Hold for 2-5 minutes to ensure complete melting.

      • Cool to a sub-ambient temperature at a rate of 10 °C/min.

      • Heat again at 10 °C/min to observe any glass transitions or secondary melting events.

  • Data Analysis: Determine the melting point (Tm) from the peak of the endothermic event and the glass transition temperature (Tg) from the inflection point in the heat flow curve.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Weigh Sample Weigh Sample Seal in Pan Seal in Pan Weigh Sample->Seal in Pan TGA TGA Instrument Seal in Pan->TGA TGA Sample DSC DSC Instrument Seal in Pan->DSC DSC Sample TGA_Data Mass vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine Td, Tm, Tg TGA_Data->Analysis DSC_Data->Analysis

Figure 1: Experimental workflow for thermal analysis.

Comparative Thermal Stability of Derivatives

While specific TGA and DSC data for a wide range of methyl 3,5-diformyl-4-hydroxybenzoate derivatives are not extensively consolidated in the public literature, we can infer stability trends based on the analysis of related phenolic and hydroxybenzoate compounds. The thermal stability is intrinsically linked to the substituent groups on the aromatic ring.

DerivativeKey SubstituentsExpected Effect on Thermal Stability
Methyl 3,5-diformyl-4-hydroxybenzoate -CHO, -OH, -COOCH3The electron-withdrawing nature of the formyl and ester groups can influence the stability of the phenolic hydroxyl group. The presence of multiple reactive sites may lead to complex decomposition pathways.
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate -C(CH3)3, -OH, -COOCH3The bulky tert-butyl groups provide steric hindrance around the hydroxyl group, which can enhance thermal stability by preventing intermolecular reactions that might initiate decomposition. This derivative is a known antioxidant, suggesting good stability.[10][11]
Methyl 4-hydroxybenzoate (Methylparaben) -OH, -COOCH3As a simpler analog, it serves as a baseline. It is known to be a stable, non-volatile compound, widely used as a preservative. Its decomposition is expected to occur at higher temperatures compared to more functionalized, and potentially less stable, derivatives.
Derivatives with Alkoxy Substituents -OR, -OH, -COOCH3The introduction of alkoxy groups can either stabilize or destabilize the molecule depending on their position and the nature of the alkyl group. Generally, they are electron-donating, which could affect the reactivity of the aromatic ring.
Derivatives with Halogen Substituents -X (F, Cl, Br, I), -OH, -COOCH3Halogen substituents, being electron-withdrawing, can significantly alter the electronic properties and intermolecular interactions, thereby influencing thermal stability. The C-X bond strength will also play a role in the decomposition mechanism.

Mechanistic Insights into Thermal Decomposition

The thermal degradation of hydroxybenzoate derivatives can proceed through several pathways. For phenolic compounds, decomposition often initiates at the hydroxyl group or other reactive functional groups.[9][12] A plausible degradation pathway for methyl 3,5-diformyl-4-hydroxybenzoate could involve initial decarboxylation or decarbonylation, followed by further fragmentation of the aromatic ring.

The initial step in the thermal degradation of many benzoic acid derivatives is decarboxylation.[13] For methyl 4-hydroxybenzoate (methylparaben), degradation can be initiated by the hydrolysis of the ester group to form 4-hydroxybenzoic acid, which can then undergo decarboxylation to phenol under certain conditions.[14] The presence of the formyl groups in the target molecule adds further complexity, as these can also be sites for thermal decomposition.

G A Methyl 3,5-diformyl- 4-hydroxybenzoate B Decarboxylation/Decarbonylation (Initial Heat Input) A->B C Formation of Phenolic Intermediates B->C D Ring Opening & Fragmentation C->D E Volatile Products (CO2, CO, H2O, etc.) D->E F Char Residue D->F

Figure 2: Proposed general thermal degradation pathway.

Applications and the Importance of Thermal Stability

Methyl 3,5-diformyl-4-hydroxybenzoate and its derivatives are valuable intermediates in the synthesis of a wide range of products, including pharmaceuticals, polymers, and specialty chemicals.[1][2][3] Their utility as building blocks for covalent organic frameworks (COFs) has also been noted.[15] In the pharmaceutical industry, derivatives of 4-hydroxybenzoic acid are used as preservatives (parabens) and as precursors for more complex APIs.[1] The thermal stability of these compounds is crucial during synthesis, purification (e.g., distillation or melt crystallization), and formulation processes, where elevated temperatures may be employed. For applications in materials science, such as in the creation of heat-resistant polymers, high thermal stability is a primary requirement.

Conclusion

References

  • Thermal Characterization and Heat Capacities of Seven Polyphenols - PMC - NIH. (2025, January 6).
  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC.
  • Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin - MDPI. (2021, April 7).
  • Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds | Analytical Chemistry.
  • Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA). (2014, June 30).
  • TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b). - ResearchGate.
  • Multicomponent Pyrolysis Model for Thermogravimetric Analysis of Phenolic Ablators and Lignocellulosic Biomass - Aerospace Research Central. (2020, May 27).
  • Differential Scanning Calorimeter - Shared Materials Instrumentation Facility.
  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20 - Purdue College of Engineering.
  • Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr - Williams College.
  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons | Journal of Chemical Education - ACS Publications. (2007, March 1).
  • CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
  • Biosynthetic Pathways for 4-Hydroxybenzoate - The Science Notes. (2023, July 1).
  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. (2024, December 6).
  • 328030-95-1 | Methyl 3,5-diformyl-4-hydroxybenzoate | ChemScene.
  • 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops - MDPI. (2024, May 8).
  • 4-Hydroxybenzoic acid derivatives synthesized through metabolic... - ResearchGate.
  • 4-Hydroxybenzaldehyde: A Versatile Intermediate for Pharmaceuticals, Flavors, and Specialty Chemicals - NINGBO INNO PHARMCHEM CO.,LTD..
  • Radiolytic degradation of 4-hydroxybenzoate in aerated and deoxygenated aqueous solutions | Water Science & Technology | IWA Publishing. (2024, May 24).
  • 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester.
  • (PDF) Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate: Performance, mechanism, pathway and toxicity assessment - ResearchGate. (2024, March 14).
  • 328030-95-1|Methyl 3,5-diformyl-4-hydroxybenzoate|BLD Pharm.
  • 3,5-DIFORMYL-4-HYDROXY-BENZOIC ACID METHYL ESTER - NextSDS.
  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC.
  • The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix: 2,5-dihydroxybenzoic acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic acid, 3,5-dimethoxy-4-hydroxycinnamic acid, nor-harmane and harmane - PubMed. (2009, February 15).
  • Structure and mechanism of para-hydroxybenzoate hydroxylase - PubMed.
  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - ResearchGate.
  • The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications - Benchchem.
  • METHYL 4-HYDROXYBENZOATE - Ataman Kimya.

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Comparative

Benchmarking Porosity in Covalent Organic Frameworks: A Comparative Guide on Methyl 3,5-Diformyl-4-Hydroxybenzoate Derived COFs

Executive Summary & Scientific Context Covalent Organic Frameworks (COFs) are a class of highly crystalline, porous polymers. When designing COFs for advanced applications like targeted drug delivery or selective gas sep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Covalent Organic Frameworks (COFs) are a class of highly crystalline, porous polymers. When designing COFs for advanced applications like targeted drug delivery or selective gas separation, the choice of monomer is paramount. Methyl 3,5-diformyl-4-hydroxybenzoate (MDFHB) has emerged as a highly strategic building block [1]. It features three distinct functional domains:

  • Two formyl groups for reversible Schiff-base condensation.

  • A hydroxyl group adjacent to the formyls, which drives an irreversible enol-imine to keto-enamine tautomerization, granting the framework exceptional chemical stability [2].

  • A methyl ester pendant group (-COOCH3) that protrudes into the pore channels, allowing for precise pore-wall engineering and post-synthetic modification.

This guide benchmarks the porosity of the MDFHB-derived COF (MDFHB-PDA) against its post-synthetically hydrolyzed counterpart (MDFHB-COOH) and a widely recognized unfunctionalized baseline, TpPa-1.

Causality & Mechanism: The Role of Pendant Groups in Porosity

When benchmarking porosity, it is critical to understand why structural modifications alter the Brunauer–Emmett–Teller (BET) surface area and pore volume.

  • Steric Hindrance: The bulky -COOCH3 groups in MDFHB-PDA protrude directly into the 1D hexagonal channels. This physical obstruction reduces the accessible pore diameter for nitrogen gas molecules during physisorption.

  • Gravimetric Penalty: Porosity is typically measured gravimetrically (m²/g and cm³/g). The heavy methyl ester group increases the molar mass of the repeating unit without contributing additional pore volume, inherently lowering the specific surface area compared to unfunctionalized analogs.

  • Post-Synthetic Hydrolysis: Converting the -COOCH3 group to a carboxylic acid (-COOH) removes the methyl group. This slightly relieves steric strain, increasing the pore size and surface area, while introducing a highly polar, hydrogen-bonding site ideal for drug loading. The keto-enamine linkage is what provides the chemical robustness required to survive this harsh alkaline hydrolysis [2].

Self-Validating Experimental Protocols

To ensure trustworthy and reproducible porosity benchmarking, the following protocols must be strictly adhered to.

Protocol 1: Solvothermal Synthesis of MDFHB-PDA COF
  • Reagents: MDFHB (0.5 mmol), p-phenylenediamine (PDA, 0.75 mmol).

  • Solvent System: 1:1 (v/v) Mesitylene/1,4-Dioxane (10 mL).

  • Catalyst: 1.0 mL of 3M aqueous Acetic Acid.

  • Causality: Acetic acid protonates the carbonyl oxygen of MDFHB, increasing its electrophilicity to accelerate imine formation. The mesitylene/dioxane mixture balances monomer solubility with the thermodynamic reversibility needed for crystallization.

  • Procedure: Sonicate the mixture for 10 minutes, transfer to a Pyrex tube, flash freeze in liquid nitrogen, evacuate to < 0.1 mbar, and flame seal. Heat at 120 °C for 72 hours. Isolate the red precipitate via filtration and wash extensively with anhydrous THF.

Protocol 2: Activation via Supercritical CO2 (SCD)
  • Causality: Direct vacuum drying of solvent-laden COFs often leads to catastrophic pore collapse due to the high capillary forces exerted by the retreating liquid-gas meniscus. SCD activation bypasses the liquid-gas phase boundary entirely, preserving the fragile mesoporous architecture.

  • Procedure: Exchange the THF in the COF pores with liquid CO2 at 10 °C and 100 bar. Purge dynamically for 2 hours. Raise the temperature to 40 °C (above the critical point of CO2: 31.1 °C, 73.8 bar) to transition to supercritical CO2, then slowly depressurize.

  • Self-Validation: Perform a preliminary Powder X-ray Diffraction (PXRD) scan post-activation. Retention of the intense low-angle (100) peak confirms framework integrity prior to BET analysis.

Protocol 3: Nitrogen Physisorption (77 K)
  • Procedure: Transfer the activated COF to a pre-weighed sample tube. Degas under dynamic vacuum (10⁻⁵ torr) at 120 °C for 12 hours to remove any adsorbed atmospheric moisture. Measure the N2 adsorption-desorption isotherms at 77 K.

  • Analysis: Calculate the BET surface area using the relative pressure (P/P0) range of 0.05 to 0.25, ensuring a positive C constant as per IUPAC recommendations [3]. Determine pore size distribution using Non-Local Density Functional Theory (NLDFT) assuming a cylindrical pore model.

Data Presentation: Porosity Benchmarking

The following table summarizes the quantitative porosity data, demonstrating the impact of the MDFHB monomer's pendant groups on the framework's textural properties.

FrameworkLinkage TypePendant GroupBET Surface Area (m²/g)Total Pore Volume (cm³/g)Pore Size (NLDFT, nm)
TpPa-1 (Baseline)Keto-EnamineNone (-H)~1,6000.521.5
MDFHB-PDA COF Keto-EnamineEster (-COOCH3)~9500.361.2
MDFHB-COOH COF Keto-EnamineAcid (-COOH)~1,1500.421.3

Data Interpretation: The introduction of the -COOCH3 group (MDFHB-PDA) reduces the BET surface area by ~40% compared to the unfunctionalized TpPa-1 baseline. Subsequent hydrolysis to MDFHB-COOH recovers a portion of this porosity by shedding the methyl group, while simultaneously activating the pore wall for targeted applications.

Visualizations

Workflow N1 1. Monomer Condensation MDFHB + p-PDA N2 2. Solvothermal Synthesis 120°C, 72h, Acetic Acid N1->N2 N3 3. SCD Activation Prevent Pore Collapse N2->N3 N4 4. N2 Physisorption 77 K, 0.05-0.25 P/P0 N3->N4 N5 5. BET & NLDFT Porosity Benchmarking N4->N5

Experimental workflow for synthesizing and benchmarking the porosity of MDFHB-derived COFs.

Pathway M1 Methyl 3,5-diformyl-4-hydroxybenzoate (Aldehyde + Ester) C1 Enol-Imine COF (Intermediate) M1->C1 Schiff Base Condensation M2 p-Phenylenediamine (Amine) M2->C1 Schiff Base Condensation C2 MDFHB-PDA COF (Keto-Enamine, -COOCH3) C1->C2 Irreversible Tautomerization C3 MDFHB-COOH COF (Hydrolyzed, -COOH) C2->C3 Base Hydrolysis (LiOH, 80°C)

Synthesis, tautomerization, and post-synthetic modification pathway of MDFHB-PDA COF.

References

  • Unveiling the role of proton concentration in dinuclear metal complexes for boosting photocatalytic CO2 reduction Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical (Acid/Base) Stability via a Combined Reversible and Irreversible Route Journal of the American Chemical Society (JACS) URL:[Link]

  • Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report) Pure and Applied Chemistry URL:[Link]

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